molecular formula C31H41NO8S B10836348 Steroid derivative 3

Steroid derivative 3

Cat. No.: B10836348
M. Wt: 587.7 g/mol
InChI Key: DONIPVCAKBPJLH-NCSQWUIOSA-N
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Description

Steroid Derivative 3 is a synthetic compound belonging to the class of steroid derivatives Steroids are biologically active compounds that play crucial roles in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Steroid Derivative 3 typically involves multiple steps, starting from a basic steroid scaffoldFor instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been employed to introduce heterocycles into the steroid structure . The reaction conditions are generally mild, using water as a solvent and copper as a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Steroid Derivative 3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions include various functionalized steroid derivatives with altered biological activities .

Scientific Research Applications

Steroid Derivative 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Steroid Derivative 3 involves its interaction with specific molecular targets, such as nuclear receptors. Upon binding to these receptors, it can modulate gene expression and protein synthesis, leading to various physiological effects. The pathways involved include the regulation of hormone levels and the modulation of immune responses .

Comparison with Similar Compounds

Steroid Derivative 3 is unique compared to other steroid derivatives due to its specific functional groups and structural modifications. Similar compounds include:

This compound stands out due to its potential for targeted therapeutic applications and its ability to undergo diverse chemical modifications.

Properties

Molecular Formula

C31H41NO8S

Molecular Weight

587.7 g/mol

IUPAC Name

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde

InChI

InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+/m1/s1

InChI Key

DONIPVCAKBPJLH-NCSQWUIOSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2

Origin of Product

United States

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